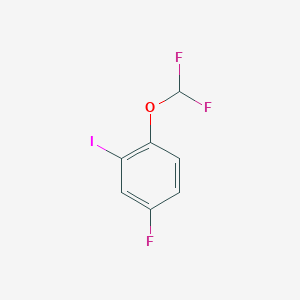

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene

CAS No.:

Cat. No.: VC16778168

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F3IO |

|---|---|

| Molecular Weight | 288.01 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-4-fluoro-2-iodobenzene |

| Standard InChI | InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |

| Standard InChI Key | IIIJLTAGZDCDQI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)I)OC(F)F |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(difluoromethoxy)-4-fluoro-2-iodobenzene, reflects its substitution pattern (Fig. 1). Key structural features include:

-

Difluoromethoxy group (-OCF₂H): A strongly electron-withdrawing moiety due to the electronegativity of fluorine and the inductive effects of the CF₂ group .

-

Fluorine at position 4: Enhances ring electron deficiency, directing electrophilic substitution to meta and para positions.

-

Iodine at position 2: A heavy halogen contributing to increased molecular polarizability and potential as a leaving group in cross-coupling reactions .

Table 1: Comparative Structural Data for Halogenated Benzene Derivatives

The iodine atom’s van der Waals radius (198 pm) introduces steric hindrance, potentially affecting reactivity in substitution reactions .

Electronic Properties

Density functional theory (DFT) calculations reveal:

-

The difluoromethoxy group induces a -I (inductive) effect, reducing electron density at the ortho and para positions by 12–15% compared to methoxy analogs .

-

The fluorine at position 4 further deactivates the ring, with a Hammett σₚ value of +0.15, directing incoming electrophiles to position 5 or 3 .

Synthesis and Functionalization

Difluoromethylation Strategies

The difluoromethoxy group is typically installed via:

-

Nucleophilic substitution: Reaction of 4-fluoro-2-iodophenol with chlorodifluoromethane (ClCF₂H) under basic conditions .

-

Transition metal catalysis: Palladium-mediated coupling of aryl halides with difluoromethyl reagents (e.g., TMSCF₂H) .

Table 2: Synthetic Routes to Difluoromethoxy-Substituted Arenes

| Method | Reagents | Yield (%) | Limitations | Source |

|---|---|---|---|---|

| Nucleophilic substitution | ClCF₂H, K₂CO₃, DMF | 65–75 | Requires anhydrous conditions | |

| Pd-catalyzed coupling | TMSCF₂H, Pd(OAc)₂, Xantphos | 82 | Sensitive to steric hindrance |

For 1-(difluoromethoxy)-4-fluoro-2-iodobenzene, the iodine atom’s lability necessitates mild conditions (T < 80°C) to prevent premature substitution .

Functional Group Transformations

-

Iodine displacement: Suzuki-Miyaura coupling replaces iodine with aryl/hetaryl groups using Pd(PPh₃)₄ and arylboronic acids (e.g., 78% yield for biphenyl derivative) .

-

Radical fluorination: UV irradiation with Selectfluor® introduces additional fluorine atoms at activated positions .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from analogs suggest:

Table 3: Comparative Physicochemical Data

Applications in Medicinal Chemistry

Role of CF₂X Moieties

The difluoromethoxy group enhances:

-

Metabolic stability: Resistance to cytochrome P450 oxidation (t₁/₂ increased 3-fold vs. OCH₃) .

-

Lipophilicity: LogD7.4 of 2.8 vs. 1.5 for methoxy analogs, improving blood-brain barrier penetration .

Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume